4-Methyl-1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid
Overview
Description
4-Methyl-1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both piperidine and nitrophenyl groups in its structure suggests it may have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives with 4-nitrobenzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitro derivatives.
Scientific Research Applications
4-Methyl-1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperidine involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The nitrophenyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: This compound shares the piperidine ring but lacks the nitrophenyl group.
1-Methyl-4-(piperidin-4-yl)-piperazine: Another piperidine derivative with different substituents.
Uniqueness
4-Methyl-1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperidine is unique due to the combination of the piperidine ring and the nitrophenyl group. This structural feature imparts distinct chemical properties and potential biological activities that are not present in simpler piperidine derivatives.
Properties
IUPAC Name |
4-methyl-1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.C2H2O4/c1-15-6-12-20(13-7-15)17-8-10-19(11-9-17)14-16-2-4-18(5-3-16)21(22)23;3-1(4)2(5)6/h2-5,15,17H,6-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLMUVDEPRTDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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